Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical progression of indazole chemistry, which originated with the pioneering work of Emil Fischer and Kuzel in 1883. The Fischer indole synthesis, discovered during this same period, established fundamental principles for constructing nitrogen-containing heterocycles that would later influence the development of more complex indazole derivatives. The evolution from simple indazole structures to highly functionalized derivatives like this compound reflects decades of methodological advancement in heterocyclic synthesis. Early synthetic approaches focused primarily on constructing the basic indazole framework, while modern methods emphasize the selective introduction of multiple functional groups to create compounds with enhanced chemical versatility.
The specific development of dicarboxylate-substituted indazoles emerged from the recognition that ester functional groups could serve dual purposes: providing synthetic handles for further chemical elaboration and potentially enhancing biological activity through improved pharmacokinetic properties. The systematic exploration of substitution patterns on the indazole core led to the identification of the 3,5-dicarboxylate motif as particularly valuable for medicinal chemistry applications. This historical progression demonstrates how foundational discoveries in heterocyclic chemistry continue to inspire the creation of increasingly sophisticated molecular architectures.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its unique combination of structural features that exemplify key principles of modern synthetic design. The indazole core, consisting of a fused pyrazole and benzene ring system, represents one of the most pharmacologically important heterocyclic scaffolds in contemporary drug discovery. The significance of this particular derivative lies in its multi-functional nature, combining the aromatic stability of the indazole framework with the reactivity and synthetic utility of ester functional groups. This combination creates opportunities for diverse chemical transformations while maintaining the structural integrity essential for biological activity.
The compound's architecture demonstrates several fundamental concepts in heterocyclic chemistry, including the influence of electronic effects on reactivity patterns and the strategic placement of functional groups to optimize both synthetic accessibility and biological properties. The presence of two carboxylate ester groups at positions 3 and 5 creates a symmetrical substitution pattern that can influence both the electronic distribution within the heterocyclic system and the overall molecular conformation. The additional methyl group at position 6 introduces steric considerations that can affect both chemical reactivity and potential protein-ligand interactions.
Furthermore, the compound serves as an excellent example of how systematic structural modifications can be employed to fine-tune chemical and physical properties. The dicarboxylate functionality provides multiple sites for potential hydrogen bonding interactions, while the methyl substituent can influence lipophilicity and molecular recognition events. These features collectively demonstrate the sophisticated approach to molecular design that characterizes contemporary heterocyclic chemistry.
Classification within Indazole Derivatives
Within the broader classification of indazole derivatives, this compound belongs to the subclass of poly-substituted 1H-indazoles bearing multiple electron-withdrawing groups. This classification is based on several key structural criteria, including the tautomeric form (1H versus 2H), the number and nature of substituents, and their positions on the heterocyclic framework. The 1H-tautomer represents the thermodynamically more stable form, making it the predominant species under normal conditions and the preferred target for synthetic efforts.
The compound can be further categorized as a dicarboxylate ester derivative, distinguishing it from simpler monosubstituted indazoles or those bearing alternative functional groups such as halides, alkyl chains, or aromatic substituents. The specific substitution pattern places it among the relatively rare examples of 3,5-disubstituted indazoles, as synthetic methodologies for achieving this particular arrangement require careful consideration of regioselectivity and functional group compatibility.
Table 1: Classification Parameters for this compound
| Parameter | Classification | Significance |
|---|---|---|
| Tautomeric Form | 1H-Indazole | Thermodynamically stable |
| Substitution Pattern | 3,5-Dicarboxylate, 6-Methyl | Multi-functional |
| Functional Group Type | Ester, Alkyl | Synthetic versatility |
| Molecular Weight | 248.23 g/mol | Medium molecular weight |
| Symmetry | C₁ symmetry | Asymmetric substitution |
The classification also considers the electronic nature of the substituents, with the carboxylate esters representing electron-withdrawing groups that can significantly influence the electronic properties of the indazole core. This electronic modulation affects both the chemical reactivity of the heterocycle and its potential biological activity, as electron-withdrawing substituents can alter the binding affinity and selectivity for biological targets.
Research Relevance in Contemporary Chemistry
The research relevance of this compound in contemporary chemistry stems from multiple interconnected factors that position it at the intersection of synthetic methodology development and pharmaceutical applications. Current research in indazole chemistry emphasizes the development of efficient synthetic routes to complex, multiply-substituted derivatives, and this compound serves as an excellent benchmark for evaluating new methodological approaches. The presence of multiple functional groups creates synthetic challenges that drive innovation in selective functionalization strategies and protecting group methodologies.
Contemporary synthetic efforts have focused on developing catalyst-based approaches for indazole synthesis, with particular emphasis on transition metal catalysis and green chemistry principles. These methodological advances have made compounds like this compound more accessible, enabling broader exploration of their chemical and biological properties. The compound's structure makes it an ideal substrate for studying regioselective functionalization reactions, as the different positions on the indazole core offer varying degrees of reactivity and selectivity.
Table 2: Contemporary Research Applications
| Research Area | Application | Relevance Score |
|---|---|---|
| Synthetic Methodology | Model substrate for new reactions | High |
| Medicinal Chemistry | Lead compound optimization | High |
| Material Science | Functional material precursor | Medium |
| Computational Chemistry | Electronic property studies | High |
| Process Chemistry | Scale-up optimization | Medium |
The compound also serves important roles in structure-activity relationship studies, where systematic modifications of the substituent pattern can provide insights into the molecular determinants of biological activity. The dicarboxylate functionality offers multiple possibilities for structural modification, including ester hydrolysis, amide formation, and metal coordination, each of which can lead to derivatives with altered pharmacological profiles.
Additionally, the compound represents a valuable building block for the construction of more complex molecular architectures through various coupling reactions and cyclization processes. The ester groups can participate in condensation reactions, while the indazole core can undergo electrophilic and nucleophilic substitution reactions, providing multiple pathways for structural elaboration. This versatility ensures continued research interest as synthetic targets become increasingly complex and demanding.
Properties
IUPAC Name |
dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6-4-9-8(5-7(6)11(15)17-2)10(14-13-9)12(16)18-3/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUJCRRILKSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172971 | |
| Record name | 1H-Indazole-3,5-dicarboxylic acid, 6-methyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-62-2 | |
| Record name | 1H-Indazole-3,5-dicarboxylic acid, 6-methyl-, 3,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3,5-dicarboxylic acid, 6-methyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate (CAS: 1788041-62-2) is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the available literature on the biological activity of this compound, focusing on its antitumor and antifungal properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
- IUPAC Name : this compound
- CAS Number : 1788041-62-2
The compound features two carboxylate groups and a methyl group on the indazole ring, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. A notable study synthesized various indazole derivatives and evaluated their cytotoxic effects against several human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6o | K562 | 5.15 | Induces apoptosis via Bcl2 inhibition |
| HEK-293 | 33.2 | Selective toxicity towards cancer cells |
The compound exhibited significant inhibitory effects on the K562 cell line, with an IC50 value of 5.15 µM, indicating strong cytotoxicity. The mechanism involved apoptosis induction through the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway, leading to altered expression levels of these critical proteins .
Antifungal Activity
In addition to its antitumor properties, this compound has shown promising antifungal activity against various Candida species. A study evaluated a series of indazole derivatives for their efficacy against Candida albicans and Candida glabrata:
| Compound | Candida Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | C. albicans | 3.807 mM |
| 3c | C. glabrata | 15.227 mM |
These findings suggest that modifications in the indazole structure can enhance antifungal activity, positioning these compounds as potential candidates for developing new antifungal agents .
Case Study 1: Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
A recent investigation focused on novel indazole derivatives as IDO1 inhibitors, which are crucial in cancer immunotherapy. The study reported that certain derivatives significantly suppressed IDO1 expression in hypopharyngeal carcinoma cells, enhancing anticancer immune responses. Specifically, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was noted for its ability to induce apoptosis and inhibit cell mobility through ERK pathway activation .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis demonstrated that specific substitutions on the indazole ring could dramatically affect biological activity. For instance, altering substituents at the C-5 position led to varying degrees of antiproliferative effects against cancer cell lines. This highlights the importance of structural modifications in optimizing pharmacological properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate as a precursor for developing anticancer agents. The indazole moiety is known to exhibit significant biological activity, particularly in the context of cancer therapies. For instance, derivatives of indazole have been incorporated into various drug formulations targeting specific cancer types due to their ability to inhibit tumor growth and metastasis.
Case Study : A study demonstrated that modifications of indazole derivatives led to enhanced activity against renal cell carcinoma. The structural features of this compound may contribute to similar therapeutic effects through targeted delivery systems or combination therapies with existing chemotherapeutics .
Antimicrobial Properties
This compound has shown promise in antimicrobial applications. Its derivatives have been evaluated for their effectiveness against various bacterial strains.
Table: Antimicrobial Efficacy of Indazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 5A | Staphylococcus aureus | 10 | 64 |
| 5B | Bacillus subtilis | 11 | 58 |
| 5C | Escherichia coli | 17 | 40 |
The results indicate that derivatives of this compound can effectively inhibit bacterial growth, suggesting potential use in developing new antibiotics .
Corrosion Inhibition
The compound's unique structure lends itself to applications in material science, particularly as a corrosion inhibitor. Studies have shown that indazole derivatives can significantly reduce corrosion rates in metal substrates when applied in appropriate concentrations.
Case Study : A recent investigation into the anti-corrosive properties of an indazole derivative revealed an impressive efficacy rate of up to 81.89% at certain concentrations. This finding underscores the potential for using this compound in protective coatings for metals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole Derivatives
- QC-3618 (2,3-Dimethyl-6-nitro-2H-indazole): This compound (CAS: 1588440-92-9) shares the indazole core but differs in substituents: nitro and methyl groups at positions 5 and 6, respectively.
- QB-1792 (2,3-Dimethyl-6-nitro-2H-indazole) : Similar to QC-3618 but with a nitro group at position 6. The positional isomerism of nitro and methyl groups may influence electronic properties and biological activity .
Pyrazole Derivatives
- SS-6722 (3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride): A pyrazole derivative with a methylaminoethyl side chain. Unlike the target compound, this molecule lacks ester functionalities but includes a charged dihydrochloride group, enhancing water solubility .
- QZ-4761 (1,5-Dimethyl-3-nitro-1H-pyrazole) : Features a nitro group and methyl substituents on a pyrazole ring. The smaller ring size (pyrazole vs. indazole) and nitro group may confer distinct reactivity in electrophilic substitution reactions .
Dicarboxylate Esters in Other Heterocycles
- Nifedipine (Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate): A dihydropyridine calcium channel blocker. Both nifedipine and the target compound share dimethyl dicarboxylate esters, but nifedipine’s dihydropyridine ring and nitroaryl group are critical for its vasodilatory effects.
- 4,5-Dimethyl 1H-imidazole-dicarboxylate Derivatives: These imidazole-based analogs (e.g., compounds 1–4 in ) feature alkylamino chains at N-1. The ester groups in these compounds undergo ammonolysis to form diamides, suggesting that the target indazole dicarboxylate may similarly participate in nucleophilic substitutions or hydrolytic reactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity: The ester groups in the target compound (similar to nifedipine and imidazole dicarboxylates) are likely susceptible to hydrolysis or ammonolysis, enabling derivatization for drug discovery .
- The indazole core may offer improved metabolic stability compared to dihydropyridines .
- Synthetic Flexibility : Analogous to benzimidazole syntheses (), the target compound could be synthesized via cyclization of substituted diamine precursors, though specific conditions require optimization .
Preparation Methods
Yields and Conditions Summary:
| Entry | Solvent System | Methylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | DMSO | Methyl sulfate | Sulfuric acid (vitriol oil) | 50 | 72 | 70 | Nitrogen atmosphere |
| 2 | Methylene dichloride/DMSO | Methylcarbonate | Triethylene diethylamine | 40 | 20 | 50.8 | Saturated NaHCO3 extraction |
| 3 | DMF/Virahol | Methylcarbonate | Triethylene diethylamine | 70 | 20 | 70.6 | Precipitation in cold water |
| 4 | THF/Propyl carbinol | Methylcarbonate | 1,8-Diazacyclo[5.4.0]undecene-7 | Reflux | 10 | 59.1 | Vacuum drying after filtration |
These methods are derived from patent CN103319410A and demonstrate the versatility of methylcarbonate as a methylating agent, providing environmentally benign and efficient methylation routes for indazole derivatives.
One-Pot Copper(I)-Mediated Cyclization for Indazole Core Formation
Another advanced approach involves a copper(I)-catalyzed one-pot synthesis that forms the indazole ring and introduces substituents in a single step:
- Starting from ortho-iodobenzyl bromide derivatives and hydrazine or hydrazodiformate precursors.
- Using copper(I) iodide (CuI) as a catalyst, 1,10-phenanthroline as a ligand, and cesium carbonate as a base.
- Carrying out the reaction in anhydrous DMF under nitrogen atmosphere at 80°C for 24 hours.
- The method avoids the isolation of intermediate hydrazines and improves yields significantly (up to 60-91% depending on substrates).
- Post-reaction workup includes filtration through Celite, concentration, and column chromatography purification.
This route is particularly useful for synthesizing substituted indazoles with ester groups, including di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylates, which are analogous to the dimethyl esters in the target compound.
Esterification and Carboxylation Steps
The formation of the dicarboxylate ester groups at positions 3 and 5 typically involves:
- Carboxylation of the indazole ring at the desired positions using carboxylation agents or through directed lithiation followed by CO2 quenching.
- Subsequent esterification with methanol or methylating agents like methylcarbonate or methyl sulfate to form the dimethyl ester.
These steps are often integrated into the methylation or cyclization processes or performed sequentially depending on the synthetic strategy.
Analytical Data and Characterization
The synthesized compounds are characterized by:
- ^1H NMR spectroscopy showing characteristic singlets for methyl groups (around 2.6-4.2 ppm) and aromatic protons (7.7-8.5 ppm).
- Yields ranging from 50% to over 70% depending on reaction conditions.
- Purity confirmed by chromatographic techniques and melting point analysis.
Example ^1H NMR data for methylated indazole intermediate:
| Chemical Shift (ppm) | Multiplicity | Proton Type |
|---|---|---|
| 2.66 - 2.67 | Singlet (s) | Methyl group (3H) |
| 4.14 - 4.21 | Singlet (s) | Methyl ester (3H) |
| 7.72 - 7.96 | Doublet (d) | Aromatic protons (1H each) |
| 8.51 - 8.57 | Singlet (s) | Indazole NH or aromatic proton |
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Methylation with methylcarbonate | 3-methyl-6-nitro-1H-indazole, methylcarbonate, triethylene diethylamine, DMF/DMSO/THF, 40-100°C, 10-72 h | Environmentally friendly, simple operation | 50-70 | Various solvents tested |
| Copper(I)-mediated one-pot synthesis | ortho-iodobenzyl bromide, CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80°C, 24 h | High yield, avoids intermediate isolation | 60-91 | Suitable for substituted indazoles |
| Esterification via carboxylation and methylation | Lithiation/CO2, methylation with methylcarbonate or methyl sulfate | Precise functional group installation | Variable | Often integrated with methylation |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted hydrazines and β-keto esters. For example, analogous pyrazole dicarboxylates are synthesized by refluxing hydrazine derivatives with β-keto esters in acetic acid, followed by recrystallization . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., sodium acetate as a base). Purity is enhanced via solvent selection (e.g., DMF/acetic acid for recrystallization) and chromatographic separation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms the ester and indazole functional groups.
- X-ray crystallography resolves molecular geometry, as demonstrated for structurally similar pyrazole dicarboxylates (e.g., diethyl pyrazole-3,5-dicarboxylate ).
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
- IR spectroscopy identifies carbonyl (C=O) and N–H stretching vibrations in the indazole ring .
Q. How does steric hindrance from the 6-methyl group affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 6-methyl group introduces steric hindrance, reducing accessibility to the indazole N-1 position. Reactivity studies on analogous methyl-substituted indazoles show that bulky substituents slow down alkylation or acylation reactions. Computational modeling (e.g., DFT) can predict reactive sites, while experimental kinetic studies under varying temperatures quantify activation barriers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) optimize transition states and predict regioselectivity in substitution reactions. Reaction path search algorithms, as employed by ICReDD, identify low-energy pathways for functionalizing the indazole core . For example, methyl group orientation at C-6 can be modeled to assess its impact on π-π stacking interactions in enzyme binding pockets.
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Phase-solubility diagrams (e.g., using UV-Vis spectroscopy) quantify solubility in polar (DMSO, methanol) vs. nonpolar solvents (toluene).
- Hansen solubility parameters correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
- Controlled crystallization trials under identical conditions (temperature, agitation rate) reduce variability. Conflicting data may arise from impurities or polymorphic forms, necessitating PXRD analysis .
Q. How do heterogeneous reaction conditions (e.g., solid-supported catalysts) improve the scalability of indazole dicarboxylate synthesis?
- Methodological Answer : Solid-phase synthesis using silica-supported acids or immobilized enzymes (e.g., lipases) enhances catalytic efficiency and simplifies product isolation. For example, montmorillonite K10 clay has been used in esterification reactions to minimize side products. Process parameters (catalyst loading, solvent choice) are optimized via factorial design of experiments (DoE) to maximize turnover frequency .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic conditions : Protonation of the indazole N-1 position increases electrophilicity, risking ester hydrolysis. Stability is assessed via pH-rate profiling (e.g., monitoring degradation by HPLC).
- Basic conditions : Ester groups undergo nucleophilic attack by hydroxide ions. Kinetic studies (Arrhenius plots) under varied pH and temperature quantify degradation pathways. Computational studies (MD simulations) model solvation effects on hydrolysis rates .
Methodological Framework for Contradictory Data Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
